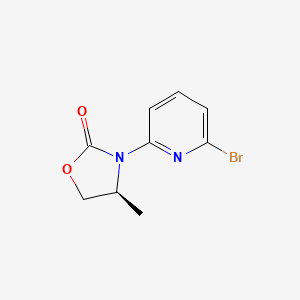
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromopyridine moiety attached to an oxazolidinone ring
准备方法
The synthesis of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and a suitable oxazolidinone precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxazolidinone precursor. This is followed by the addition of 6-bromopyridine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
化学反应分析
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed.
科学研究应用
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis through binding to the bacterial ribosome. The molecular targets and pathways involved can vary, but they often include interactions with key enzymes or receptors in the target organism or system.
相似化合物的比较
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can be compared with other similar compounds, such as:
(S)-1-(6-Bromopyridin-2-yl)ethanamine: This compound also contains a bromopyridine moiety but differs in the structure of the attached group.
2-(6-Bromopyridin-2-yl)ethanol: Similar in containing the bromopyridine group, but with an ethanol moiety instead of an oxazolidinone ring.
4-(6-Bromopyridin-2-yl)morpholine: Another compound with a bromopyridine group, but with a morpholine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
属性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
(4S)-3-(6-bromopyridin-2-yl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-6-5-14-9(13)12(6)8-4-2-3-7(10)11-8/h2-4,6H,5H2,1H3/t6-/m0/s1 |
InChI 键 |
XNMMTSZQSJRJBL-LURJTMIESA-N |
手性 SMILES |
C[C@H]1COC(=O)N1C2=NC(=CC=C2)Br |
规范 SMILES |
CC1COC(=O)N1C2=NC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


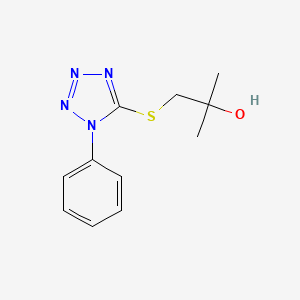
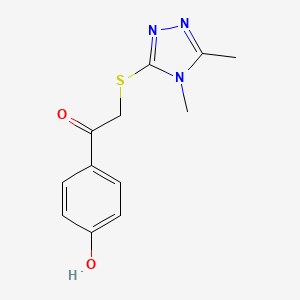


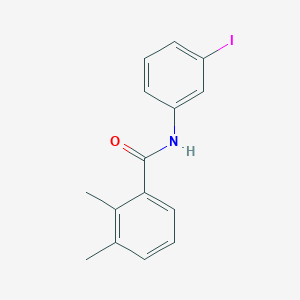
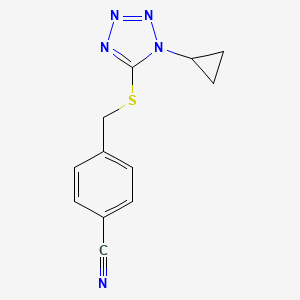

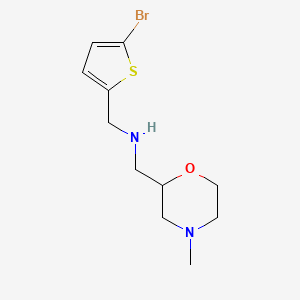

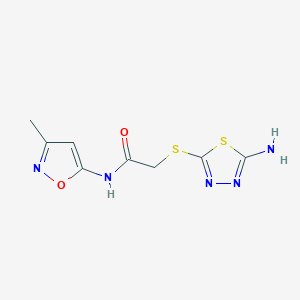
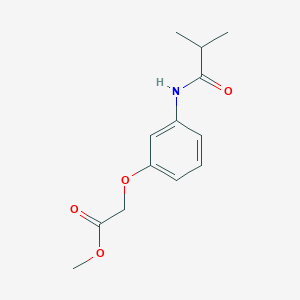
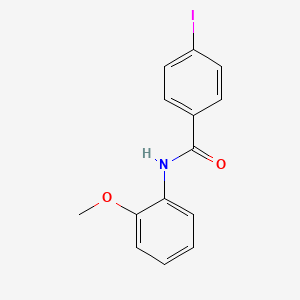
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)

